2,5-Dimethylthiophene

Beschreibung

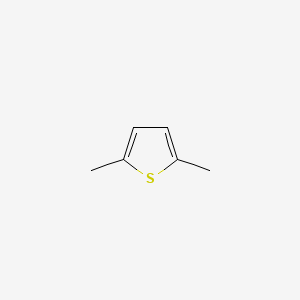

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S/c1-5-3-4-6(2)7-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQOOADXMVQEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074295 | |

| Record name | 2,5-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], Liquid | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

135.00 °C. @ 760.00 mm Hg | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

3.0 [mmHg] | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10403 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

638-02-8 | |

| Record name | 2,5-Dimethylthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=638-02-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000638028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60689 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylthiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.286 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6DDX6WB12 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-62.6 °C | |

| Record name | 2,5-Dimethylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032979 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2,5-Dimethylthiophene fundamental properties

An In-Depth Technical Guide to 2,5-Dimethylthiophene: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic organosulfur compound that holds significant importance as a versatile building block in organic synthesis and materials science.[1][2] Characterized by a five-membered thiophene ring with methyl groups at the 2 and 5 positions, its unique electronic and structural properties make it a valuable precursor for pharmaceuticals, agrochemicals, conductive polymers, and specialty chemicals.[1][3] It is also recognized as a volatile flavoring compound, found in foods like onions, and is used in the flavor and fragrance industry to impart nutty and sulfurous notes.[4][5] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications for researchers, scientists, and professionals in drug development.

PART 1: Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in a laboratory or industrial setting. It is a clear, colorless to slightly yellow liquid with a characteristic odor.[1][4] Its flammable nature and limited water solubility are critical considerations for handling and reaction design.[6][7]

Physicochemical Data

The core physical constants of this compound are summarized below. This data is essential for predicting its behavior in various solvents and thermal conditions, as well as for ensuring safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 638-02-8 | [8][9] |

| Molecular Formula | C₆H₈S | [1][8] |

| Molecular Weight | 112.19 g/mol | [8][9] |

| Appearance | Colorless to slightly yellow liquid | [1][6] |

| Density | ~0.985 g/mL at 25 °C | [4][6] |

| Boiling Point | 134-136 °C | [1][4][6] |

| Melting Point | -63 °C | [1][8] |

| Flash Point | 23.9 °C (75 °F) | [6][8] |

| Refractive Index (n²⁰/D) | ~1.512 | [4][6] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [4][6][7] |

| Vapor Pressure | 9.0 ± 0.2 mmHg at 25°C | [8] |

Spectroscopic Profile

Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. The symmetry of the molecule (C₂ᵥ) results in a relatively simple yet characteristic spectral signature.

| Technique | Key Features and Expected Peaks | Source(s) |

| ¹H NMR | δ ~2.4 ppm (s, 6H): Singlet for the two equivalent methyl groups (CH₃).δ ~6.5 ppm (s, 2H): Singlet for the two equivalent protons on the thiophene ring (C₃-H, C₄-H). | [10] |

| ¹³C NMR | δ ~15 ppm: Signal for the methyl carbons.δ ~125 ppm: Signal for the C₃ and C₄ carbons.δ ~138 ppm: Signal for the C₂ and C₅ carbons (quaternary). | [11] |

| Mass Spec (EI) | m/z 112 (M⁺): Molecular ion peak.m/z 97: Base peak, corresponding to the loss of a methyl group ([M-CH₃]⁺). | [12] |

| IR Spectroscopy | ~3100-3000 cm⁻¹: C-H stretching (aromatic).~2950-2850 cm⁻¹: C-H stretching (aliphatic, methyl).~1500-1400 cm⁻¹: C=C stretching within the thiophene ring.~800 cm⁻¹: C-H out-of-plane bending. | [9][13][14] |

PART 2: Synthesis of this compound

The most direct and widely adopted method for synthesizing this compound is the Paal-Knorr thiophene synthesis.[15] This pathway is favored due to its operational simplicity and the ready availability of the starting material, hexane-2,5-dione (also known as acetonylacetone). The causality of this reaction choice lies in the 1,4-dicarbonyl structure of the precursor, which is perfectly suited for cyclization with a sulfurizing agent to form the five-membered thiophene ring.

Synthetic Workflow: Paal-Knorr Thiophene Synthesis

The workflow involves the reaction of a 1,4-dicarbonyl compound with a source of sulfur, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. These reagents act as potent thionating agents, replacing the oxygen atoms of the dione with sulfur and facilitating the subsequent cyclization and aromatization to yield the stable thiophene ring.

Caption: Workflow for the Paal-Knorr synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of this compound, adapted from established methodologies.[16]

Materials:

-

Hexane-2,5-dione (1.0 eq)

-

Lawesson's reagent (0.5 eq)

-

Anhydrous Toluene

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hexane-2,5-dione (1.0 eq) in anhydrous toluene. The reaction should be maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagent: Add Lawesson's reagent (0.5 eq) to the solution in one portion. The stoichiometry is critical; using 0.5 equivalents is sufficient as the reagent contains two P=S bonds.

-

Heating and Monitoring: Heat the reaction mixture to reflux (typically ~110 °C for toluene) and monitor its progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates reaction completion, which typically occurs within 2-4 hours.

-

Aqueous Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude liquid can be purified by flash column chromatography on silica gel using 100% hexane as the eluent. Alternatively, for larger scales, fractional distillation under atmospheric pressure is effective, collecting the fraction boiling at 134-136 °C.[6]

-

Validation: Confirm the purity and identity of the final product using ¹H NMR, GC-MS, and IR spectroscopy, comparing the results with the reference data in Part 1.2.

PART 3: Key Chemical Reactions

The reactivity of this compound is governed by the electron-rich nature of the thiophene ring. The methyl groups at the C₂ and C₅ positions block reactions at these sites and direct further substitutions to the C₃ and C₄ positions.

Reactivity Overview

The primary modes of reactivity include electrophilic substitution, metalation, and participation as a ligand in organometallic chemistry. The methyl groups donate electron density into the ring, activating it towards electrophilic attack.

Caption: Key reaction pathways for this compound.

Electrophilic Aromatic Substitution

Unlike thiophene itself, which preferentially undergoes substitution at the C₂ position, this compound is forced to react at the C₃ or C₄ positions. Reactions like acylation (e.g., with acetic anhydride) or the Vilsmeier-Haack reaction (using POCl₃/DMF) readily introduce functional groups at these positions, leading to key intermediates like 3-acetyl-2,5-dimethylthiophene.[17][18]

Organometallic Chemistry

This compound serves as a ligand in organometallic chemistry. It can coordinate to transition metals like iridium and manganese in an η⁵ (pi-complex) or η⁴ fashion.[19][20] Studies on these complexes are crucial for understanding catalytic processes, particularly hydrodesulfurization, where the thiophene ring is ultimately cleaved.[19] For instance, reaction with cobaltocene can lead to complete desulfurization of the thiophene ligand.[19]

PART 4: Applications in Research and Industry

The versatility of this compound makes it a valuable compound across multiple scientific and commercial sectors.

-

Pharmaceutical and Agrochemical Synthesis: It is a foundational intermediate for constructing more complex molecular architectures.[2][3] The thiophene nucleus is a well-known pharmacophore present in numerous approved drugs, and methylated derivatives like this one allow for fine-tuning of steric and electronic properties in drug candidates.[3][21]

-

Conductive Polymers: As a thiophene derivative, it is a key monomer for the synthesis of conjugated polymers like polythiophenes.[1][5] These materials are integral to the development of organic electronics, including organic solar cells, transistors, and LEDs, due to their ability to conduct electricity.[2]

-

Flavor and Fragrance Industry: It is approved as a food flavoring additive and is used to create specific sensory profiles in perfumes and food products, valued for its rich, nutty, and slightly sulfurous aroma.[5][15][22]

-

Analytical Chemistry: In laboratory settings, it is used as an analytical standard in techniques like gas chromatography to accurately identify and quantify components in complex mixtures, particularly in environmental and food safety testing.[5]

PART 5: Safety, Handling, and Toxicology

Due to its flammable nature and potential health effects, strict safety protocols must be followed when handling this compound.

-

Hazards: The compound is classified as a flammable liquid and vapor (GHS H225/H226).[6][9][23] It may also be harmful if inhaled (H332).[6][7]

-

Handling Precautions: Work should be conducted in a well-ventilated area or a chemical fume hood.[24] Keep the compound away from heat, sparks, and open flames.[23] Use explosion-proof electrical equipment and non-sparking tools.[23][24] Personal protective equipment (PPE), including gloves, eye protection, and appropriate respiratory protection if ventilation is inadequate, is mandatory.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][24] Storage under an inert atmosphere is recommended to maintain purity.[6]

-

First Aid: In case of inhalation, move the person to fresh air.[23] For skin contact, immediately remove contaminated clothing and rinse the skin with water.[23] In case of eye contact, rinse cautiously with water for several minutes.[23] If ingested, call a poison control center or doctor for advice.[23]

Conclusion

This compound is a compound of significant utility, bridging the gap between basic chemical feedstocks and high-value functional molecules. Its straightforward synthesis, predictable reactivity, and diverse applications in pharmaceuticals, materials science, and consumer products underscore its importance. For researchers and developers, a firm grasp of its physicochemical properties, handling requirements, and synthetic potential is essential for leveraging this versatile thiophene derivative to its fullest extent in advancing scientific and industrial innovation.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 638-02-8 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. This compound | CAS#:638-02-8 | Chemsrc [chemsrc.com]

- 9. This compound | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(638-02-8) 1H NMR [m.chemicalbook.com]

- 11. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 12. Thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(638-02-8) IR Spectrum [m.chemicalbook.com]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. 3-Acetyl-2,5-dimethylthiophene | C8H10OS | CID 520191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2,5-dimethyl thiophene, 638-02-8 [thegoodscentscompany.com]

- 23. synerzine.com [synerzine.com]

- 24. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 2,5-Dimethylthiophene

An In-Depth Technical Guide to 2,5-Dimethylthiophene (CAS 638-02-8)

This compound, a sulfur-containing heterocyclic compound, represents a cornerstone building block in modern organic synthesis.[1][2] While its structure appears unassuming, the strategic placement of the methyl groups at the alpha-positions of the thiophene ring imparts a unique combination of reactivity, steric influence, and electronic properties. This makes it an invaluable intermediate in fields ranging from medicinal chemistry to materials science.[3][4] Professionals in drug development leverage the thiophene core as a bioisostere for the benzene ring, often improving pharmacokinetic profiles of drug candidates.[5] In materials science, it serves as a monomer precursor for conductive polymers used in advanced electronic applications.[1][4] This guide offers an in-depth exploration of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, reactivity, and application, providing researchers with actionable, field-proven insights.

Physicochemical Properties and Safety Mandates

A thorough understanding of a compound's physical properties is fundamental for its effective use in experimental design, process scale-up, and, most critically, ensuring laboratory safety. This compound is a flammable liquid that requires careful handling.[6]

Core Properties Summary

| Property | Value | Source(s) |

| CAS Number | 638-02-8 | [7] |

| Molecular Formula | C₆H₈S | [7][8] |

| Molecular Weight | 112.19 g/mol | [8][9] |

| Appearance | Clear, colorless to slightly yellow liquid | [6][10] |

| Boiling Point | 134-136 °C | [6][8][10] |

| Melting Point | -62.6 °C | [8][11] |

| Density | ~0.985 g/mL at 25 °C | [6][10] |

| Refractive Index (n²⁰/D) | ~1.512 | [6][10] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, benzene | [6][10][12] |

| Flash Point | 23.89 °C (75.00 °F) | [6][11] |

Handling and Safety Protocols (EHS) - A Self-Validating System

Trustworthiness in experimental work begins with safety. The handling protocol for this compound must be treated as a self-validating system to mitigate its hazards, primarily its flammability.[6][13]

-

Engineering Controls : Always handle in a well-ventilated chemical fume hood. Use explosion-proof electrical equipment due to the low flash point.[6][13]

-

Personal Protective Equipment (PPE) : Standard PPE includes safety goggles (EN 166), chemical-resistant gloves, and a flame-retardant lab coat.[7]

-

Fire Safety : Keep away from all sources of ignition, including open flames, hot surfaces, and sparks.[7][13] Use only non-sparking tools for transfers.[13] In case of fire, use alcohol-resistant foam or dry sand; do not use a direct water jet.[13]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[6][7] Storing under an inert atmosphere is recommended to prevent potential degradation.[14]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Synthesis of this compound: The Paal-Knorr Synthesis

The most direct and widely employed route to this compound is the Paal-Knorr thiophene synthesis.[15][16] This method is valued for its use of readily available starting materials and its efficiency in constructing the thiophene ring. The reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a sulfurizing agent.[8][17]

The choice of sulfurizing agent is critical. While phosphorus pentasulfide (P₄S₁₀) is traditional, Lawesson's reagent is a modern alternative that often provides cleaner reactions and higher yields under milder conditions.[15][16] The reaction proceeds by converting the carbonyl oxygens to sulfur, followed by cyclization and dehydration, driven by the formation of the stable aromatic thiophene ring.[17][18]

Caption: Paal-Knorr synthesis of this compound.

Spectroscopic Characterization: A Definitive Fingerprint

Unambiguous identification of the synthesized product is a cornerstone of scientific integrity. A combination of NMR, IR, and Mass Spectrometry provides a definitive structural confirmation of this compound.

| Technique | Observation | Interpretation |

| ¹H NMR | δ ≈ 2.4 ppm (singlet, 6H)δ ≈ 6.5 ppm (singlet, 2H) | The singlet at 2.4 ppm corresponds to the six equivalent protons of the two methyl groups (CH₃ ). The singlet at 6.5 ppm is characteristic of the two equivalent protons on the thiophene ring (H -3, H -4). The symmetry of the molecule results in these simple patterns.[19] |

| ¹³C NMR | δ ≈ 15 ppmδ ≈ 125 ppmδ ≈ 138 ppm | The signal around 15 ppm is assigned to the methyl carbons (C H₃). The signal at ~125 ppm corresponds to the protonated ring carbons (C -3, C -4), while the signal at ~138 ppm represents the substituted carbons (C -2, C -5).[20] |

| IR Spectroscopy | ~3100 cm⁻¹ (weak)~2920, 2850 cm⁻¹ (medium)~1500-1400 cm⁻¹ (medium)~800 cm⁻¹ (strong) | C-H stretch of the aromatic ring.C-H stretches of the methyl groups.C=C stretching vibrations within the aromatic ring.C-H out-of-plane bending, characteristic of 2,5-disubstituted thiophenes.[21] |

| Mass Spec (EI) | m/z = 112 (M⁺)m/z = 97 | The molecular ion peak (M⁺) confirms the molecular weight.[21] A major fragment at m/z 97 corresponds to the loss of a methyl group ([M-CH₃]⁺), a typical fragmentation pathway. |

Chemical Reactivity: The Scientist's Playground

The reactivity of this compound is governed by the electron-rich nature of the thiophene ring and the directing effects of the two methyl groups. The α-positions (2 and 5) are blocked, thus directing further reactions to the β-positions (3 and 4).

Electrophilic Aromatic Substitution

This is the most characteristic reaction of thiophenes. Due to the methyl groups occupying the more reactive α-positions, electrophiles will attack the β-positions. For instance, electrochemical oxidation in the presence of ammonium bromide leads exclusively to the formation of 3-bromo-2,5-dimethylthiophene.[22] Similarly, cyanation can occur at the 3-position.[22] This predictable regioselectivity is a powerful tool for medicinal chemists to introduce specific functional groups.[3]

Caption: Regioselectivity of electrophilic substitution.

Oxidation

The sulfur atom in the thiophene ring can be oxidized, typically using peroxy acids like m-CPBA.[23] This can lead to the formation of this compound-1-oxide or the corresponding 1,1-dioxide (sulfone).[23] These oxidized species are no longer aromatic and can participate in different types of reactions, such as Diels-Alder cycloadditions, further expanding the synthetic utility of the parent molecule.

Applications in Drug Development and Materials Science

The true value of this compound is realized in its application as a versatile intermediate.

-

Pharmaceutical Synthesis : The thiophene ring is a well-established bioisostere of the benzene ring, meaning it has a similar size and shape but different electronic properties.[5] Substituting a benzene ring with a thiophene can modulate a drug's solubility, metabolism, and target-binding affinity. This compound provides a pre-functionalized core that allows chemists to build complex molecular architectures found in anti-inflammatory, anti-psychotic, and anti-cancer agents.[3][5][24]

-

Materials Science : Thiophene-based units are fundamental to the field of organic electronics.[4] this compound can be used as a building block for creating conjugated polymers.[1][2] The polymerization of such units leads to materials with valuable semiconducting properties, which are essential for manufacturing organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.[2][4]

Experimental Protocols

The following protocols are presented as self-validating systems, including reaction, workup, purification, and characterization checkpoints.

Protocol 1: Synthesis via Paal-Knorr Reaction

Objective : To synthesize this compound from hexane-2,5-dione.

Materials :

-

Hexane-2,5-dione

-

Lawesson's Reagent

-

Toluene (anhydrous)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

Procedure :

-

Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add hexane-2,5-dione (1 eq) and Lawesson's Reagent (0.5 eq).

-

Solvent Addition : Add anhydrous toluene to the flask (approx. 5 mL per gram of dione).

-

Heating : Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy for the thionation and subsequent cyclization.

-

Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the hexane-2,5-dione spot indicates completion (typically 2-4 hours).

-

Workup - Quenching : Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing a saturated NaHCO₃ solution to neutralize any acidic byproducts.

-

Workup - Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers. The purpose of the extraction is to isolate the nonpolar product from the aqueous phase.

-

Workup - Washing : Wash the combined organic layers sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Filtration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product is a dark oil. Purify by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.[10]

-

Characterization : Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy as detailed in the characterization section.

Caption: General experimental workflow for synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. This compound | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 638-02-8 [chemicalbook.com]

- 11. 2,5-dimethyl thiophene, 638-02-8 [thegoodscentscompany.com]

- 12. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 13. synerzine.com [synerzine.com]

- 14. This compound | 638-02-8 | TCI AMERICA [tcichemicals.com]

- 15. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 16. derpharmachemica.com [derpharmachemica.com]

- 17. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 18. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 19. This compound(638-02-8) 1H NMR [m.chemicalbook.com]

- 20. dev.spectrabase.com [dev.spectrabase.com]

- 21. Thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 22. pubs.acs.org [pubs.acs.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

structure and bonding in 2,5-Dimethylthiophene

An In-Depth Technical Guide to the Structure and Bonding in 2,5-Dimethylthiophene

Executive Summary

This compound, a prominent derivative of the thiophene family, serves as a critical scaffold in medicinal chemistry and a building block in materials science.[1][2] Its utility is deeply rooted in the nuanced electronic properties of its five-membered heterocyclic ring, which are significantly modulated by the presence of two methyl substituents. This guide offers a comprehensive exploration of the molecule's structure, bonding, and aromaticity. We will dissect the fundamental principles of thiophene's aromatic character, analyze the electronic and steric impact of 2,5-methylation, and correlate these features with experimental spectroscopic data and computational insights. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this versatile compound.

The Thiophene Core: A Foundation of Aromaticity

Thiophene (C₄H₄S) is a five-membered heterocyclic compound that stands as a cornerstone of aromatic chemistry.[3] Its aromaticity is the defining feature that governs its stability and reactivity. This property arises because the molecule is cyclic, planar, and fully conjugated, fulfilling Hückel's rule with 6 π-electrons.[1][4] These electrons comprise one from each of the four carbon atoms and a lone pair contributed by the sulfur atom, which delocalize across the ring.[1]

This delocalization imparts significant thermodynamic stability and leads to a preference for electrophilic substitution reactions over the addition reactions typical of non-aromatic alkenes.[1][3] The aromaticity of thiophene is generally considered to be greater than that of its oxygen-containing counterpart, furan, but less than that of benzene.[1][5] This hierarchy is attributed to the electronegativity of the heteroatom; the less electronegative sulfur in thiophene donates its lone pair into the π-system more readily than oxygen, leading to more effective delocalization.[1]

The geometry of the parent thiophene ring is planar, with specific bond angles and lengths that reflect its aromatic nature. The C–C bonds adjacent to the sulfur are approximately 1.34 Å, the other C–C bond is about 1.41 Å, and the C–S bond length is around 1.70 Å.[3] The internal bond angle at the sulfur atom is approximately 93°.[3]

Structure and Bonding in this compound

The introduction of methyl groups at the 2- and 5-positions of the thiophene ring creates this compound (C₆H₈S), a molecule where the core aromatic properties are systematically modified.[6][7][8]

Molecular Geometry

The Influence of Methyl Substituents

The defining feature of the methyl groups is their electron-donating nature. This occurs through two primary mechanisms:

-

Inductive Effect: The methyl groups, being alkyl groups, are weakly electron-donating, pushing electron density into the thiophene ring through the sigma bond framework.

-

Hyperconjugation: The overlap of the C-H σ-bonds of the methyl groups with the π-system of the thiophene ring further increases the electron density within the ring.

This influx of electron density has a profound impact. It enhances the nucleophilicity of the thiophene ring, making it more reactive towards electrophiles compared to unsubstituted thiophene. Furthermore, the electron-donating methyl groups can influence the stability and electronic properties of the molecule, which is a key consideration in the design of organic semiconductors and pharmaceuticals.[2] Theoretical studies have shown that alkylation of the thiophene ring can lower the activation energy for certain reactions, a direct consequence of this altered electronic structure.[10]

Experimental Validation: Spectroscopic Characterization

The theoretical model of this compound's structure is confirmed and detailed by various spectroscopic techniques. These methods provide direct experimental evidence of the bonding environment and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is distinct and simple due to the molecule's symmetry.

-

Methyl Protons (–CH₃): A single, sharp signal appears in the aliphatic region (typically ~2.5 ppm). This singlet integrates to 6 protons, representing the two equivalent methyl groups.

-

Ring Protons (C₃-H and C₄-H): A single signal appears in the aromatic region (typically ~6.6 ppm). This signal integrates to 2 protons, as the protons at the 3- and 4-positions are chemically equivalent.[11]

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides further confirmation of the structure's symmetry.

-

Methyl Carbons (–CH₃): A signal in the upfield region (~15 ppm).

-

Ring Carbons (C3/C4): A signal in the aromatic region (~125 ppm).

-

Substituted Ring Carbons (C2/C5): A signal further downfield in the aromatic region (~137 ppm), deshielded by their direct attachment to the sulfur atom and the methyl groups.

-

Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol for obtaining a proton NMR spectrum is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve homogeneity, which is critical for high-resolution spectra.

-

Data Acquisition: Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and number of scans. For a routine ¹H spectrum, 8 to 16 scans are typically sufficient.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction to ensure accurate integration.

-

Analysis: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm. Integrate the signals to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound displays several characteristic peaks.[12][13][14]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| C-H Stretch (Aliphatic) | 2850-3000 | Corresponds to the C-H bonds in the two methyl groups. |

| C-H Stretch (Aromatic) | 3000-3100 | Corresponds to the C-H bonds on the thiophene ring. |

| C=C Stretch (Aromatic) | 1500-1600 | Vibrations of the carbon-carbon double bonds within the aromatic ring. |

| C-H Bend | 1375-1450 | Bending vibrations of the C-H bonds in the methyl groups. |

| C-S Stretch | 600-800 | Characteristic stretching vibration of the carbon-sulfur bond in the ring. |

Table 1: Characteristic IR Absorption Bands for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₆H₈S, giving it a molecular weight of approximately 112.19 g/mol .[6][7][12] The mass spectrum will show a prominent molecular ion peak (M⁺) at an m/z value of 112. The fragmentation pattern often involves the loss of a methyl group (M-15) or other characteristic cleavages of the thiophene ring.

Computational Modeling and Workflow

Modern chemical research heavily relies on computational methods to complement experimental data. Techniques like Density Functional Theory (DFT) allow for the in silico modeling of molecules like this compound to predict their geometry, electronic structure, and spectroscopic properties with high accuracy.[15][16] This provides a theoretical framework for understanding the experimental observations.

The overall workflow for characterizing the structure and bonding of a molecule like this compound integrates synthesis, experimentation, and computation in a self-validating system.

Figure 1: A representative workflow for the structural elucidation of this compound.

Conclusion

The structure and bonding of this compound are a direct extension of the fundamental principles of aromaticity observed in its parent, thiophene. The molecule maintains a planar, aromatic ring structure governed by a 6 π-electron system. The key distinction lies in the electronic influence of the two methyl groups at the 2- and 5-positions. Through inductive and hyperconjugative effects, these groups donate electron density into the ring, enhancing its nucleophilicity and modulating its reactivity. This theoretical understanding is robustly supported by a suite of spectroscopic data—including characteristic shifts in NMR, specific vibrational modes in IR, and a definitive molecular weight from mass spectrometry—which together provide a complete and validated picture of this important chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Thiophene - Wikipedia [en.wikipedia.org]

- 4. Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF [slideshare.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H8S | CID 12514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. rauchfuss.scs.illinois.edu [rauchfuss.scs.illinois.edu]

- 10. researchgate.net [researchgate.net]

- 11. This compound(638-02-8) 1H NMR spectrum [chemicalbook.com]

- 12. Thiophene, 2,5-dimethyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. This compound(638-02-8) IR Spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. Computational studies on searching potential phytochemicals against DNA polymerase activity of the monkeypox virus - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 2,5-Dimethylthiophene from hexane-2,5-dione

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylthiophene from Hexane-2,5-dione

Abstract: This technical guide provides a comprehensive overview of the synthesis of this compound from hexane-2,5-dione, a classic and efficient application of the Paal-Knorr thiophene synthesis.[1][2] Aimed at researchers, chemists, and professionals in drug development, this document delves into the underlying reaction mechanisms, offers a comparative analysis of key sulfurizing agents, presents a detailed experimental protocol, and discusses critical parameters for process optimization. Emphasis is placed on the causality behind experimental choices to ensure both scientific integrity and practical applicability. All methodologies are presented with rigorous attention to safety and handling precautions.

Thiophene and its derivatives are fundamental heterocyclic compounds widely utilized in the pharmaceutical, agrochemical, and materials science sectors. Their unique electronic properties make them valuable building blocks in organic electronics and conducting polymers. This compound, in particular, serves as a crucial intermediate in the synthesis of more complex molecules.

The Paal-Knorr synthesis, first reported in 1884, remains a highly valuable and straightforward method for constructing substituted furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[2] The synthesis of this compound from hexane-2,5-dione is a prime example of this reaction's utility, offering a reliable route to this important scaffold.[1] This guide focuses on this specific transformation, elucidating the process from first principles to practical laboratory execution.

The Paal-Knorr Thiophene Synthesis: Mechanistic Insights

The conversion of a 1,4-dicarbonyl compound, such as hexane-2,5-dione, into a thiophene is achieved through a reaction with a sulfurizing agent.[3][4] The most commonly employed agents for this transformation are phosphorus pentasulfide (P₄S₁₀) and Lawesson's Reagent.[1][3][4]

The mechanism, while not fully elucidated in all aspects, is understood to proceed through several key stages.[4][5] The process begins with the thionation of one or both carbonyl groups of the hexane-2,5-dione to form a thioketone intermediate.[2][5] This is followed by tautomerization to an enethiol, intramolecular cyclization, and subsequent dehydration to yield the stable aromatic thiophene ring.[5] Both P₄S₁₀ and Lawesson's reagent act not only as sulfur donors but also as potent dehydrating agents, facilitating the final aromatization step.[3][4]

Caption: Paal-Knorr synthesis pathway for this compound.

Choice of Thionating Agent: P₄S₁₀ vs. Lawesson's Reagent

The selection of the sulfurizing agent is a critical decision that influences reaction conditions, yields, and safety protocols. Both phosphorus pentasulfide and Lawesson's reagent are effective, but they possess distinct characteristics.

-

Phosphorus Pentasulfide (P₄S₁₀): A traditional, highly effective thionating agent.[6] It is a potent reagent that often requires higher reaction temperatures, typically conducted in refluxing high-boiling solvents like toluene or xylene.[6] Its reactivity is robust, making it suitable for a wide range of substrates. However, its handling requires significant care due to its high reactivity with water, which liberates toxic hydrogen sulfide gas.[7]

-

Lawesson's Reagent (LR): Developed in the 1970s, LR is renowned as a milder and often more versatile thionating agent compared to P₄S₁₀.[8][9] It generally requires lower reaction temperatures and can be more selective, which is advantageous when working with sensitive functional groups.[9] LR is more soluble in organic solvents than P₄S₁₀, which can lead to more homogeneous reaction mixtures.[8] The mechanism of LR involves an equilibrium with a reactive dithiophosphine ylide intermediate.[9][10]

| Feature | Phosphorus Pentasulfide (P₄S₁₀) | Lawesson's Reagent |

| Reactivity | Very high, potent | Mild, high selectivity |

| Typical Solvents | High-boiling (Toluene, Xylene)[6] | THF, Toluene, Benzene[8] |

| Temperature | High, often reflux[6] | Moderate, often reflux |

| Solubility | Low in many organic solvents | Good in chlorinated solvents, THF[8] |

| Handling | Highly moisture-sensitive, liberates H₂S[7] | Moisture-sensitive, less vigorous reaction with water[11] |

| Byproducts | Phosphoric acid derivatives | P=O bond-containing byproducts[9] |

Detailed Experimental Protocol (Using Lawesson's Reagent)

This protocol describes a representative lab-scale synthesis of this compound using the milder Lawesson's Reagent. The choice of Lawesson's reagent is based on its favorable solubility and milder reaction conditions, which often translate to cleaner reactions and simpler workups.[9]

Materials & Reagents:

-

Hexane-2,5-dione (1.0 eq)

-

Lawesson's Reagent (0.5 eq)

-

Anhydrous Toluene (or Dioxane)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

References

- 1. nbinno.com [nbinno.com]

- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 3. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 4. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis of thiophene [quimicaorganica.org]

- 6. researchgate.net [researchgate.net]

- 7. opcw.org [opcw.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Lawesson's Reagent [organic-chemistry.org]

- 10. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lawesson's Reagent - Safety Data Sheet [chemicalbook.com]

The Electronic Landscape of Thiophene Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Foreword

Thiophene and its derivatives are a cornerstone of modern organic electronics and medicinal chemistry.[1][2] Their unique five-membered aromatic ring containing a sulfur atom imparts distinct electronic characteristics that are highly tunable, making them ideal candidates for a vast array of applications, from high-performance transistors and solar cells to novel therapeutic agents.[3][4][5] This guide provides an in-depth exploration of the electronic properties of thiophene derivatives, offering a blend of theoretical principles, practical experimental insights, and computational methodologies. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the remarkable potential of these versatile molecules.

The Thiophene Core: An Electronic Foundation

Thiophene is an electron-rich aromatic heterocycle.[4][6] The sulfur atom's lone pair of electrons participates in the π-conjugated system, leading to a delocalization of six π-electrons over the five-membered ring. This electron-rich nature makes thiophene more reactive than benzene in electrophilic substitution reactions, which preferentially occur at the α-position (C2 and C5).[6]

The fundamental electronic properties of the thiophene ring are defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy levels of these orbitals dictate the material's ionization potential, electron affinity, and optical band gap, which are critical parameters for any electronic application.

Tuning the Electronic Properties: The Art of Molecular Engineering

The true power of thiophene derivatives lies in the ability to precisely tune their electronic properties through synthetic modifications.[3][7] This "molecular engineering" allows for the rational design of materials with tailored characteristics for specific applications.

The Influence of Substituents

The attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) to the thiophene ring has a profound impact on its electronic structure.[8][9]

-

Electron-Donating Groups (EDGs): Alkyl, alkoxy, and amino groups, when attached to the thiophene ring, increase the electron density of the π-system. This leads to a raising of the HOMO energy level, which in turn lowers the ionization potential and oxidation potential of the molecule.[10]

-

Electron-Withdrawing Groups (EWGs): Nitro, cyano, and carbonyl groups pull electron density away from the thiophene ring. This results in a lowering of both the HOMO and LUMO energy levels, increasing the electron affinity and making the molecule easier to reduce.[11]

The position of the substituent also plays a crucial role in determining its effect on the electronic properties.[8] Sterically demanding substituents can induce a twist in the polymer backbone, which can disrupt π-conjugation and increase the HOMO-LUMO gap.[8]

Extending Conjugation: Oligomers and Polymers

Linking multiple thiophene units together to form oligomers and polymers (polythiophenes) significantly alters their electronic properties. As the number of repeating units increases, the π-conjugation extends, leading to:

-

A decrease in the HOMO-LUMO gap: This results in a red-shift in the material's absorption spectrum, allowing it to absorb lower energy photons.[12]

-

Increased charge carrier mobility: The delocalized π-system provides a pathway for charge carriers (electrons and holes) to move along the polymer chain.[13]

Regioregularity, the specific arrangement of side chains on the polymer backbone, is critical for achieving high charge carrier mobilities. Regioregular poly(3-alkylthiophenes) (P3ATs), for instance, can self-assemble into highly ordered structures that facilitate efficient charge transport.[14][15]

Donor-Acceptor (D-A) Copolymers

A powerful strategy for tuning the electronic properties of thiophene-based materials is to create copolymers with alternating electron-donating (donor) and electron-accepting (acceptor) units.[16][17] This D-A architecture leads to the formation of an intramolecular charge transfer (ICT) complex, which significantly lowers the band gap.[16] This approach is widely used in the design of low band gap polymers for organic solar cells.[7][18]

Fused Thiophene Systems

Fusing thiophene rings with other aromatic systems, such as in thienothiophene and dithienothiophene, creates more rigid and planar structures.[19][20] This increased planarity enhances π-orbital overlap between adjacent molecules, leading to improved charge transport properties.[13][20] Fused thiophene derivatives have shown excellent performance in organic field-effect transistors (OFETs).[20][21]

Charge Transport in Thiophene-Based Materials

The movement of charge carriers through an organic semiconductor film is a complex process that is highly dependent on the material's molecular structure and solid-state morphology.[5][15] In polythiophenes, charge transport is generally described by a hopping mechanism, where charge carriers "hop" between localized states on adjacent polymer chains.[14]

The efficiency of this hopping process is influenced by:

-

Intermolecular π-π stacking: Close packing of the polymer chains allows for strong electronic coupling between adjacent molecules, facilitating charge hopping.[22]

-

Crystallinity and Morphology: Highly ordered, crystalline domains in the polymer film can act as efficient pathways for charge transport.[14] The presence of fibrillar structures in regioregular poly(3-hexylthiophene) (P3HT) has been shown to enhance charge mobility.[14]

Doping: Enhancing Conductivity

Doping involves intentionally introducing impurities into a semiconductor to increase its charge carrier concentration and, consequently, its electrical conductivity. In the case of polythiophenes, this is typically achieved through oxidation (p-doping), which creates positively charged polarons and bipolarons on the polymer backbone.[23][24]

Common doping methods include:

-

Chemical Doping: Using oxidizing agents like iodine or iron(III) chloride.[24]

-

Electrochemical Doping: Applying an external voltage to the material in an electrolyte solution.[24]

-

Vapor Doping: Exposing the material to the vapor of a strong acid, such as trifluoromethanesulfonic acid (TfOH), which has been shown to be a highly effective method for achieving high conductivity in polar polythiophenes.[25][26]

Doping can increase the conductivity of polythiophenes by several orders of magnitude, making them suitable for applications such as transparent conductive films and sensors.[23][27]

Experimental and Computational Characterization Techniques

A combination of experimental and computational techniques is essential for a comprehensive understanding of the electronic properties of thiophene derivatives.

Experimental Protocols

5.1.1. Synthesis and Structural Characterization

The synthesis of novel thiophene derivatives is the first crucial step.[1] Common synthetic methods include Gewald synthesis, and palladium-catalyzed cross-coupling reactions such as Suzuki and Stille couplings.[1] Following purification, the chemical structures are confirmed using a suite of spectroscopic techniques.

Protocol: Spectroscopic Characterization of a Novel Thiophene Derivative

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra to confirm the proton and carbon framework of the molecule.

-

Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) if necessary to elucidate complex structures.

-

Rationale: NMR provides detailed information about the chemical environment of each atom, confirming the connectivity and stereochemistry of the synthesized molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the compound using a high-resolution mass spectrometer (e.g., ESI-TOF, MALDI-TOF).

-

Determine the accurate mass of the molecular ion to confirm the elemental composition.

-

Analyze the fragmentation pattern to further support the proposed structure.

-

Rationale: MS provides the molecular weight and elemental formula of the compound, serving as a primary confirmation of its identity.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire an FTIR spectrum of the solid sample (e.g., using a KBr pellet or ATR).

-

Identify characteristic vibrational bands corresponding to the functional groups present in the molecule (e.g., C=O, C-S, C-H).

-

Rationale: FTIR is a quick and effective method to confirm the presence of key functional groups.

-

5.1.2. Electrochemical Characterization: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique for determining the HOMO and LUMO energy levels of a molecule.

Protocol: Determination of HOMO/LUMO Levels by Cyclic Voltammetry

-

Preparation:

-

Dissolve the thiophene derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

-

Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Calibrate the reference electrode using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

-

Measurement:

-

Scan the potential to a positive value to observe the oxidation peak (removal of an electron from the HOMO).

-

Scan the potential to a negative value to observe the reduction peak (addition of an electron to the LUMO).

-

Record the onset potentials for oxidation (E_ox) and reduction (E_red).

-

-

Calculation:

-

Calculate the HOMO and LUMO energy levels using the following empirical formulas:

-

HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

-

The electrochemical band gap can be calculated as E_gap = LUMO - HOMO.

-

Rationale: CV measures the potential at which a molecule is oxidized and reduced. These potentials are directly related to the energy levels of the frontier molecular orbitals.

-

5.1.3. Optical Characterization: UV-Visible and Photoluminescence Spectroscopy

UV-Vis and photoluminescence (PL) spectroscopy are used to determine the optical properties of thiophene derivatives.

Protocol: Optical Property Characterization

-

UV-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform, THF).

-

Record the absorption spectrum. The wavelength of maximum absorption (λ_max) provides information about the electronic transitions.

-

The optical band gap can be estimated from the onset of the absorption edge using the Tauc plot method.

-

-

Photoluminescence (PL) Spectroscopy:

-

Excite the solution with a wavelength corresponding to its absorption maximum.

-

Record the emission spectrum to determine the wavelength of maximum emission.

-

The difference between the absorption and emission maxima (Stokes shift) provides insights into the excited-state geometry.

-

Rationale: UV-Vis spectroscopy probes the electronic transitions from the ground state to excited states, while PL spectroscopy investigates the radiative decay from the excited state back to the ground state.

-

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting and understanding the electronic properties of thiophene derivatives.[28][29] DFT calculations can provide insights into:

-

Molecular geometry: Optimized structures in the ground and excited states.[8]

-

Frontier molecular orbital energies (HOMO/LUMO) and distributions. [12][29]

-

Absorption and emission spectra. [12]

-

Reorganization energies for charge transport. [13]

Workflow: DFT Calculation of Electronic Properties

Caption: A typical workflow for calculating the electronic properties of a thiophene derivative using DFT.

Applications in Organic Electronics

The tunable electronic properties of thiophene derivatives have led to their widespread use in a variety of organic electronic devices.[2][3][5]

Organic Field-Effect Transistors (OFETs)

Thiophene-based polymers and small molecules are among the best-performing p-type organic semiconductors for OFETs.[22][30][31] Their ability to form well-ordered thin films with high charge carrier mobility is key to their success in this application.[14][32] Fused thiophene systems, in particular, have demonstrated excellent performance and stability in OFETs.[20][21]

Organic Solar Cells (OSCs)

Thiophene derivatives are extensively used as the electron donor material in bulk heterojunction (BHJ) organic solar cells.[18][33][34] The development of low band gap donor-acceptor copolymers based on thiophene has been a major driver of the recent improvements in OSC power conversion efficiencies.[7]

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives can be employed as charge transport layers or as part of the emissive layer in OLEDs.[3] By tuning the HOMO-LUMO gap, the emission color of the OLED can be controlled.[12]

Data Summary

The following table summarizes representative electronic property data for a selection of thiophene derivatives.

| Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application |

| Poly(3-hexylthiophene) (P3HT) | -4.9 to -5.2 | -2.8 to -3.0 | ~2.1 | OFETs, OSCs |

| Poly[2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene] (PBTTT) | ~ -5.2 | ~ -2.5 | ~2.7 | OFETs |

| Thieno[3,2-b]thiophene-based copolymers | -5.3 to -5.5 | -3.4 to -3.6 | ~1.7-1.9 | OFETs |

| Donor-Acceptor Copolymers | -5.1 to -5.4 | -3.5 to -3.9 | ~1.2-1.6 | OSCs |

Note: The exact values of HOMO, LUMO, and band gap are highly dependent on the specific molecular structure, measurement conditions (solution vs. thin film), and characterization technique.

Conclusion and Future Outlook

The electronic properties of thiophene derivatives are rich and tunable, making them a fascinating and highly versatile class of organic materials. Through careful molecular design, researchers can create materials with electronic properties tailored for a wide range of applications, from next-generation flexible electronics to innovative drug delivery systems. The continued development of novel synthetic methodologies, coupled with advanced characterization techniques and computational modeling, will undoubtedly unlock even greater potential for thiophene-based materials in the years to come.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiophene-Based Organic Semiconductors | springerprofessional.de [springerprofessional.de]

- 6. download.e-bookshelf.de [download.e-bookshelf.de]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel a ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09712K [pubs.rsc.org]

- 11. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. orbi.umons.ac.be [orbi.umons.ac.be]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. electrochemsci.org [electrochemsci.org]

- 18. mdpi.com [mdpi.com]

- 19. Effect of thiophene rings rigidity on dye-sensitized solar cell performance. Dithienothiophene versus terthiophene as π − donor moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. spiedigitallibrary.org [spiedigitallibrary.org]

- 23. heeneygroup.com [heeneygroup.com]

- 24. Simultaneous doping and crosslinking of polythiophene films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. Acid vapor doping of polar polythiophenes for high electrical conductivity - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Acid vapor doping of polar polythiophenes for high electrical conductivity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 27. collaborate.princeton.edu [collaborate.princeton.edu]

- 28. researchgate.net [researchgate.net]

- 29. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 30. pubs.acs.org [pubs.acs.org]

- 31. Performance enhancement of air-stable thieno[2,3- b ]thiophene organic field-effect transistors via alkyl chain engineering - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D5TC01512J [pubs.rsc.org]

- 32. pubs.acs.org [pubs.acs.org]

- 33. Thiophene-based Solar Cell. A Review: Ingenta Connect [ingentaconnect.com]

- 34. Thiophene-based conjugated oligomers for organic solar cells - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

The Genesis of a Versatile Scaffold: A Technical History of Dimethylthiophenes

Abstract

This technical guide provides a comprehensive exploration of the discovery and historical development of dimethylthiophenes, a pivotal class of sulfur-containing heterocyclic compounds. From the serendipitous discovery of the parent thiophene ring in the late 19th century to the elucidation of synthetic pathways for its methylated derivatives, this document traces the scientific journey that has established dimethylthiophenes as crucial building blocks in pharmaceuticals, materials science, and flavor chemistry. We will delve into the foundational synthetic methodologies, the evolution of analytical techniques for their characterization, and provide detailed experimental protocols for key reactions, offering researchers, scientists, and drug development professionals a thorough understanding of this important molecular scaffold.

The Dawn of Thiophene Chemistry: A Serendipitous Discovery

The First Dimethylthiophenes: Early Synthetic Endeavors

The Paal-Knorr Thiophene Synthesis: A Cornerstone Methodology

Initially reported independently by German chemists Carl Paal and Ludwig Knorr in 1884 as a method for preparing furans, the Paal-Knorr synthesis was quickly adapted for the synthesis of pyrroles and thiophenes from 1,4-dicarbonyl compounds.[2] This method proved to be a robust and versatile route to 2,5-disubstituted thiophenes, including 2,5-dimethylthiophene. The reaction involves the cyclization of a 1,4-diketone in the presence of a sulfurizing agent, historically phosphorus pentasulfide (P₄S₁₀).[2][3]

The synthesis of this compound via the Paal-Knorr reaction proceeds from the readily available 2,5-hexanedione. The mechanism involves the conversion of the dione to a thioketone, which then undergoes cyclization and dehydration to form the aromatic thiophene ring.[2]

Experimental Protocol: Paal-Knorr Synthesis of this compound

Materials:

-

2,5-Hexanedione

-

Phosphorus pentasulfide (P₄S₁₀)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend phosphorus pentasulfide (0.5 molar equivalents relative to the diketone) in the anhydrous solvent.

-

Add 2,5-hexanedione (1.0 molar equivalent) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by thin-layer chromatography (TLC) for the consumption of the starting material.

-

Cool the reaction mixture to room temperature and carefully quench by slowly adding it to a stirred solution of 5% sodium bicarbonate. Caution: This reaction can be exothermic and may release hydrogen sulfide gas.

-

Separate the organic layer and wash it sequentially with 5% sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield this compound.

The Hinsberg Thiophene Synthesis: Accessing 3,4-Disubstituted Isomers

The Hinsberg synthesis, developed by Oscar Hinsberg, provides a route to 3,4-disubstituted thiophene-2,5-dicarboxylic acids.[4][5] This method involves the condensation of an α-dicarbonyl compound with diethyl thiodiacetate in the presence of a strong base.[4][5] The resulting dicarboxylic acid can then be decarboxylated to yield the 3,4-disubstituted thiophene. This pathway is crucial for accessing isomers like 3,4-dimethylthiophene, which are not directly accessible through the standard Paal-Knorr synthesis.

Experimental Protocol: Hinsberg Synthesis of 3,4-Dimethylthiophene-2,5-dicarboxylic Acid

Materials:

-

2,3-Butanedione (diacetyl)

-

Diethyl thiodiacetate

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Water

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

To this solution, add a mixture of 2,3-butanedione (1.0 molar equivalent) and diethyl thiodiacetate (1.0 molar equivalent) dropwise with stirring.

-

After the addition is complete, heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture and pour it into water.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude 3,4-dimethylthiophene-2,5-dicarboxylic acid.

-

Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., aqueous ethanol) to obtain the purified product.

The Evolution of a Field: A Timeline of Discovery and Synthesis

The development of our understanding of dimethylthiophenes has been a gradual process, built upon foundational discoveries and refined by technological advancements.

Caption: A timeline of key milestones in the discovery and history of dimethylthiophenes.

From Color Tests to Spectroscopy: The Analytical Journey

The identification and characterization of dimethylthiophenes have evolved in tandem with advancements in analytical chemistry.

-

Early Chemical Tests: In the era of Viktor Meyer, the primary means of identification were classical chemical tests, such as the indophenin test, which indicated the presence of a thiophene ring through a distinct color change.[1] Elemental analysis to determine the empirical formula was also a critical, albeit destructive, technique.

-

Gas Chromatography (GC): The advent of gas chromatography in the 1950s revolutionized the analysis of volatile compounds like dimethylthiophenes. GC allowed for the efficient separation of complex mixtures, such as those found in petroleum, and the identification of individual isomers based on their retention times.[6][7]

-

Mass Spectrometry (MS): When coupled with GC, mass spectrometry (GC-MS) provided a powerful tool for the definitive identification of dimethylthiophene isomers. The mass spectrometer fragments the molecules in a predictable manner, generating a unique "fingerprint" or mass spectrum for each isomer.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The development of NMR spectroscopy in the mid-20th century provided an unparalleled, non-destructive method for detailed structural elucidation. Both ¹H and ¹³C NMR spectroscopy allow for the precise determination of the substitution pattern on the thiophene ring, making it possible to unambiguously distinguish between the different dimethylthiophene isomers.[9][10]

A Comparative Look at Dimethylthiophene Isomers

The position of the two methyl groups on the thiophene ring gives rise to four possible isomers, each with distinct physical and spectroscopic properties.

| Isomer | Structure | Boiling Point (°C) | Key ¹H NMR Signals (δ ppm, CDCl₃) | Key ¹³C NMR Signals (δ ppm, CDCl₃) |

| 2,3-Dimethylthiophene | 138-140 | ~6.8 (d), ~6.6 (d), ~2.4 (s), ~2.1 (s) | ~135, ~130, ~127, ~123, ~15, ~13 | |

| 2,4-Dimethylthiophene | ~137 | ~6.7 (s), ~6.6 (s), ~2.4 (s), ~2.1 (s) | ~138, ~135, ~123, ~120, ~15, ~15 | |

| This compound | 135 | ~6.5 (s), ~2.4 (s) | ~139, ~125, ~15 | |

| 3,4-Dimethylthiophene | 144-146 | ~6.9 (s), ~2.1 (s) | ~138, ~122, ~15 |

Note: NMR data are approximate and can vary depending on the solvent and spectrometer frequency. Data compiled from various sources.[8][10][11]

The Enduring Legacy of Dimethylthiophenes